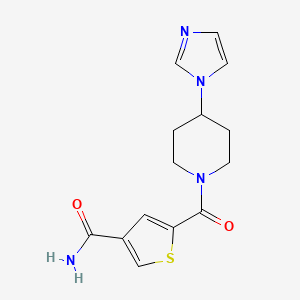
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide, also known as DPBA, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse biological activities. DPBA has been shown to exhibit a range of biochemical and physiological effects, and has been used in a variety of laboratory experiments to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide has been shown to inhibit the activity of enzymes such as topoisomerase II and RNA polymerase II, which are essential for these processes.
Biochemical and Physiological Effects
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of fungal growth, the modulation of immune cell activity, and the inhibition of certain enzymes involved in cellular processes. 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide has also been shown to have potential neuroprotective effects, and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide in laboratory experiments include its relatively low cost and availability, as well as its diverse range of potential applications. However, 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide also has certain limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are many potential future directions for research on 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide, including further studies on its mechanism of action and potential therapeutic applications. Some potential areas of research include investigating the use of 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide as a potential antifungal agent, as a modulator of the immune system, and as a tool for investigating the role of certain enzymes in cellular processes. In addition, further studies on the potential neuroprotective effects of 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide may have implications for the treatment of neurodegenerative diseases.
Méthodes De Synthèse
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide can be synthesized using a variety of methods, including the reaction of 2,4-dichlorobenzoyl chloride with 2-phenyl-1,2,4-triazole-3-amine in the presence of a base such as triethylamine. Other methods involve the use of different reagents and solvents, and can result in different yields and purity levels.
Applications De Recherche Scientifique
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide has been used in a variety of scientific research applications, including as a potential antifungal agent, as a modulator of the immune system, and as a tool for investigating the role of certain enzymes in cellular processes. 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide has been shown to exhibit antifungal activity against a range of fungal species, including Candida albicans and Aspergillus fumigatus. In addition, 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide has been shown to modulate the activity of certain immune cells, such as macrophages and T cells, and may have potential applications in the treatment of autoimmune diseases and cancer.
Propriétés
IUPAC Name |
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O/c16-10-6-7-12(13(17)8-10)14(22)20-15-18-9-19-21(15)11-4-2-1-3-5-11/h1-9H,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOIGWMIYXOCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-3-(5-methoxypyridin-3-yl)propanamide](/img/structure/B7440075.png)
![(3R,5R)-1-[6-(dimethylamino)pyrimidin-4-yl]-5-[[(6-phenylpyrazin-2-yl)amino]methyl]pyrrolidin-3-ol](/img/structure/B7440082.png)
![4-(2,6-dimethyl-4-oxopyridin-1-yl)-N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]butanamide](/img/structure/B7440090.png)
![5-benzyl-N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-1,3-oxazole-2-carboxamide](/img/structure/B7440093.png)
![[4-(3-chloropyridin-4-yl)piperazin-1-yl]-[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]methanone](/img/structure/B7440100.png)
![[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]-[4-(2-pyrrolidin-1-ylethyl)piperazin-1-yl]methanone](/img/structure/B7440103.png)
![[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]-[4-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7440108.png)

![3-fluoro-6-methoxy-N-[[(2R,5S)-5-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl]pyridin-2-amine](/img/structure/B7440131.png)


![1-[1-[1-(Methoxymethyl)cyclobutanecarbonyl]piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7440149.png)

![N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-6-(N-methylanilino)pyridine-3-carboxamide](/img/structure/B7440160.png)